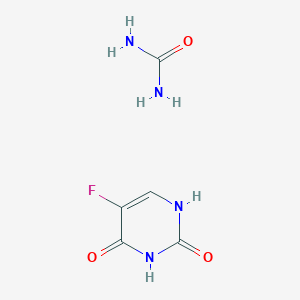
5-fluoro-1H-pyrimidine-2,4-dione;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1H-pyrimidine-2,4-dione;urea, commonly known as 5-fluorouracil, is a pyrimidine analog widely used in chemotherapy for treating various cancers. It belongs to the antimetabolite and pyrimidine analog families of medications. This compound acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a nucleotide required for DNA replication, leading to cancer cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of fluorinated intermediates with uracil derivatives. For instance, the reaction of ethyl fluoroacetate with urea, followed by cyclization and hydrolysis, yields 5-fluorouracil . Another method involves the catalytic trifluoromethylation of uracil with trifluoromethyl iodide in the presence of iron (II) compounds .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Can be reduced under specific conditions, although less commonly studied.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Superoxide radical anion and hydroperoxyl radical in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in substituted pyrimidine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1H-pyrimidine-2,4-dione has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis inhibition.
Medicine: Widely used in chemotherapy for treating cancers such as colorectal, breast, and stomach cancers.
Industry: Employed in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking thymidylate synthase, the compound prevents the formation of thymidine, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idoxuridine: Another pyrimidine analog used in antiviral therapy.
Trifluridine: Used in combination with other drugs for cancer treatment.
Primidone: An anticonvulsant with a pyrimidine structure.
Uniqueness
5-Fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its incorporation into nucleic acids, making it highly effective in cancer treatment . Its fluorine atom enhances its reactivity and stability compared to other pyrimidine analogs .
Eigenschaften
CAS-Nummer |
922167-05-3 |
|---|---|
Molekularformel |
C5H7FN4O3 |
Molekulargewicht |
190.13 g/mol |
IUPAC-Name |
5-fluoro-1H-pyrimidine-2,4-dione;urea |
InChI |
InChI=1S/C4H3FN2O2.CH4N2O/c5-2-1-6-4(9)7-3(2)8;2-1(3)4/h1H,(H2,6,7,8,9);(H4,2,3,4) |
InChI-Schlüssel |
QSKVRCSPJUTKJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)F.C(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















